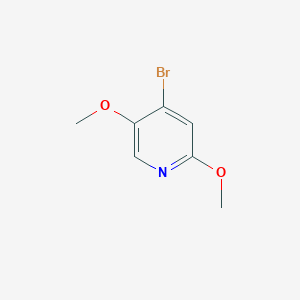

4-Bromo-2,5-dimethoxypyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

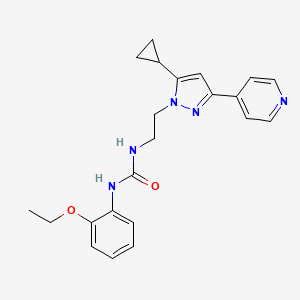

4-Bromo-2,5-dimethoxypyridine is a derivative of 2,5-Dimethoxypyridine .

Synthesis Analysis

The synthesis of this compound involves the use of commercially available aldehyde, 2,5-dimethoxybenzaldehyde, and other readily available precursor chemicals and reagents . The process involves a Suzuki cross-coupling reaction .Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 139.15 .Aplicaciones Científicas De Investigación

Metabolic Pathways

4-Bromo-2,5-dimethoxyphenethylamine (2C-B) undergoes various metabolic transformations when introduced into biological systems. A study utilizing hepatocytes from multiple species (including humans) revealed that 2C-B undergoes oxidative deamination to form metabolites like 2-(4-bromo-2,5-dimethoxyphenyl)-ethanol (BDMPE) and 4-bromo-2,5-dimethoxyphenylacetic acid (BDMPAA). Another interesting finding was the identification of a unique metabolite, 4-bromo-2,5-dimethoxy-phenol (BDMP), solely in mouse hepatocytes, suggesting species-specific metabolic pathways. The study also highlighted significant inter-individual differences in the susceptibility of human hepatocytes to the toxic effects of 2C-B, which indicates the complexity and variability in the metabolic processing of this compound (Carmo et al., 2005).

Toxicological Aspects

In a separate toxicological study, the disposition and kinetic profile of 2C-B in rats were investigated after subcutaneous administration. The study found that 2C-B had a half-life of approximately 1.1 hours and an estimated volume of distribution of 16L/kg. The research indicated significant retention and gradual temporal release of the drug in the lung tissue, paralleled by the brain. It also established that 2C-B penetrates the blood-brain barrier without significant delay, which might be crucial for understanding its psychotropic or toxic effects (Rohanová, Páleníček, & Balíková, 2008).

Synthesis and Chemical Analysis

Synthesis of Pyridine Derivatives

In the domain of organic synthesis, one study described the synthesis of 2,2′,6,6′-Tetramethoxy-4,4′-diphenylphosphinoyl-3,3′-bipyridyl, starting from 2,6-dimethoxypyridine. The synthesis involved bromination and subsequent electrophilic substitution, followed by oxidation and coupling reactions. This synthesis pathway provides insights into the derivatization of pyridine compounds and their potential applications in various chemical domains (Chen Yu-yan, 2004).

Analytical Methods

For forensic and analytical purposes, the analysis of psychoactive substances like 4-bromo-2,5-dimethoxyamphetamine (bromo-DMA) is crucial. A study summarized data relevant for forensic chemists, discussing the psychoactivity, case histories involving higher doses, and descriptions of dosage forms of bromo-DMA. It also provided an overview of various analytical methods, including high-performance liquid chromatography, mass spectrometry, and infrared spectroscopy, which are employed to analyze such compounds (Delliou, 1983).

Safety and Hazards

Direcciones Futuras

The increasing interest in utilizing psychedelics for therapeutic purposes demands the development of tools capable of efficiently monitoring and accurately identifying these substances . These findings can contribute to the development of tailored materials for the detection and analysis of 4-Bromo-2,5-dimethoxypyridine, supporting advancements in non-medical use monitoring and potential therapeutic models involving psychedelics .

Propiedades

IUPAC Name |

4-bromo-2,5-dimethoxypyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO2/c1-10-6-4-9-7(11-2)3-5(6)8/h3-4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAMAUBNZVNEDQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C(=C1)Br)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-(Difluoromethyl)-5-methylpyrazol-1-yl]butanoic acid](/img/structure/B2638460.png)

![2-((4-(tert-butyl)phenoxy)methyl)-1-(4-isopropylbenzyl)-1H-benzo[d]imidazole](/img/structure/B2638469.png)

![N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-1,3-benzothiazole-2-carboxamide](/img/structure/B2638471.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2638472.png)

![3-(4-fluorophenyl)-9-(2-methoxyethyl)-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2638474.png)

![1-[4-(2,2,2-Trifluoro-1-phenylethyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2638476.png)

![6-fluoro-N-(4-(pyridin-3-yl)thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2638479.png)